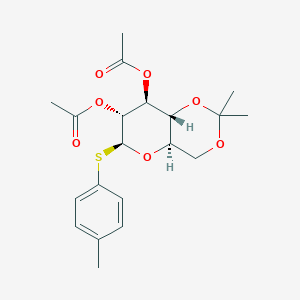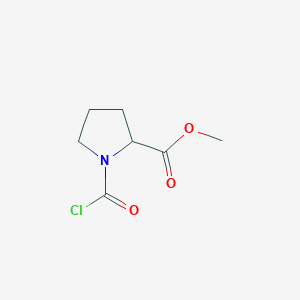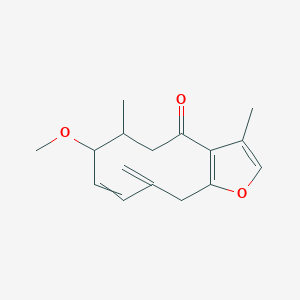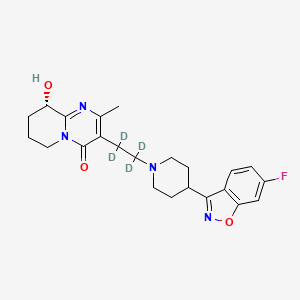
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes acetyl and isopropylidene groups attached to a glucopyranoside backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside typically involves multiple steps, starting from a suitable glucopyranoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl and isopropylidene groups to prevent unwanted reactions.
Thioether Formation: The protected glucopyranoside is then reacted with 4-methylphenyl thiol under specific conditions to form the thioether linkage.
Deprotection: The final step involves the selective removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetyl or isopropylidene groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thioether linkage and acetyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside
Uniqueness
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside is unique due to its specific combination of acetyl and isopropylidene protecting groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C20H26O7S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C20H26O7S/c1-11-6-8-14(9-7-11)28-19-18(25-13(3)22)17(24-12(2)21)16-15(26-19)10-23-20(4,5)27-16/h6-9,15-19H,10H2,1-5H3/t15-,16-,17+,18-,19+/m1/s1 |
Clé InChI |
LDDFXQLKIVKGFU-FQBWVUSXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)(C)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)(C)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B12432037.png)

![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)

amine](/img/structure/B12432057.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)





